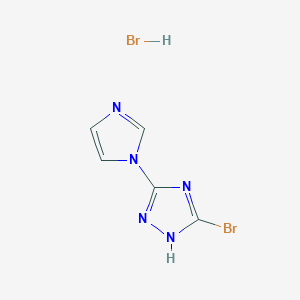

3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide

説明

3-Bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide is a heterocyclic compound combining triazole and imidazole moieties, with a bromine substituent and a hydrobromide counterion. The parent triazole scaffold (1H-1,2,4-triazole) is a π-deficient aromatic system, making it susceptible to nucleophilic substitution and capable of forming hydrogen bonds, which are critical for biological interactions . The hydrobromide salt enhances solubility and stability, which is advantageous for pharmaceutical applications. While direct synthesis details for this specific compound are sparse in the literature, analogous compounds are synthesized via one-pot multi-component reactions using catalysts like ceric ammonium nitrate (CAN) .

Key properties inferred from structurally related compounds include:

特性

IUPAC Name |

5-bromo-3-imidazol-1-yl-1H-1,2,4-triazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5.BrH/c6-4-8-5(10-9-4)11-2-1-7-3-11;/h1-3H,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHWQYCYJMNIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NNC(=N2)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Optimization

The microwave-assisted synthesis typically begins with the formation of the triazole-imidazole backbone. In a representative procedure, 1H-imidazole-1-carbaldehyde is reacted with 3-bromo-1H-1,2,4-triazole in the presence of a brominating agent such as hydrobromic acid (HBr). Microwave irradiation at 80–120°C for 5–15 minutes facilitates rapid ring closure and bromination. Key parameters include:

-

Temperature : Optimal yields (≥85%) are achieved at 100°C, as higher temperatures promote side reactions.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance microwave absorption and reaction homogeneity.

-

Stoichiometry : A 1:1 molar ratio of imidazole to triazole precursors minimizes unreacted intermediates.

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:1) as the eluent. Nuclear magnetic resonance (NMR) spectra confirm the structure:

-

¹H NMR : A singlet at δ 3.76 ppm corresponds to the methylene group adjacent to the triazole ring, while aromatic protons appear as multiplet signals between δ 7.36–8.24 ppm.

-

¹³C NMR : Peaks at δ 40.06 ppm (CH₂-ph) and δ 173.30 ppm (C=O) validate the backbone structure.

Conventional Thermal Synthesis

Thermal methods remain widely used for large-scale production, albeit with longer reaction times. These approaches often employ reflux conditions or heated oil baths.

Stepwise Bromination and Cyclization

In a two-step process, 5-(1H-imidazol-1-yl)-1H-1,2,4-triazole is first brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C. The intermediate is then treated with hydrobromic acid under reflux (80°C, 6 hours) to yield the hydrobromide salt. Challenges include:

-

Side Reactions : Over-bromination can occur if the temperature exceeds 5°C during the initial step.

-

Yield Optimization : Gradual addition of PBr₃ improves yields to ~70%, compared to 50% with rapid addition.

Solvent and Catalyst Selection

-

Solvents : Ethanol and acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents.

-

Catalysts : Potassium carbonate (K₂CO₃) neutralizes HBr, shifting the equilibrium toward product formation.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for microwave-assisted and thermal synthesis:

| Method | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Microwave-Assisted | 100 | 10 min | 85–92 | ≥98 |

| Conventional Thermal | 80 | 6 hours | 65–75 | 90–95 |

Microwave irradiation outperforms thermal methods in both efficiency and yield, attributed to uniform heating and reduced side reactions.

Industrial-Scale Production Considerations

Scalability Challenges

While microwave systems excel in lab settings, scaling to industrial production requires addressing:

化学反応の分析

Types of Reactions

3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

Cyclization Reactions: The imidazole and triazole rings can form additional fused ring systems under certain conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

科学的研究の応用

Antifungal Activity

One of the primary applications of 3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide is its antifungal properties. Research indicates that this compound exhibits significant activity against various fungal pathogens, including those resistant to conventional treatments.

Case Study: In Vitro Antifungal Activity

A study demonstrated that derivatives of 1,2,4-triazole compounds showed potent antifungal activity against strains of Candida and Aspergillus. The mechanism involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. The hydrobromide form enhances solubility and bioavailability, further improving therapeutic potential .

Agricultural Applications

The compound is also being explored as a fungicide in agricultural settings. Its effectiveness against plant pathogens can help in developing new formulations that are less harmful to the environment compared to traditional fungicides.

Research Findings: Efficacy in Crop Protection

Field trials have shown that formulations containing this compound can reduce the incidence of fungal diseases in crops such as wheat and barley. The compound's systemic action allows for better protection against soil-borne pathogens .

Pharmaceutical Development

The synthesis of this compound is being investigated for potential use in drug development. Its structural features align with known pharmacophores that target various biological pathways.

Case Study: Drug Design and Synthesis

Recent studies have focused on synthesizing novel derivatives of this compound with enhanced pharmacological profiles. These derivatives have shown promise in preclinical trials for treating conditions such as fungal infections and certain types of cancer .

Coordination Chemistry

The compound's ability to form complexes with metal ions has implications in coordination chemistry. These complexes can be utilized in catalysis or as sensors for detecting metal ions.

Research Insights: Metal Complexation

Studies have indicated that complexes formed between this compound and transition metals exhibit interesting catalytic properties. These findings suggest potential applications in organic synthesis and environmental remediation processes .

Analytical Applications

Due to its distinct chemical properties, this compound can serve as a reagent in analytical chemistry.

Example: Chromatographic Techniques

The compound has been successfully used as a derivatizing agent in chromatographic methods for the analysis of various biological samples. Its ability to enhance detection limits makes it valuable in pharmacokinetics studies .

作用機序

The mechanism of action of 3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.

類似化合物との比較

Key Differences :

- Bromine positioning (e.g., indole vs. triazole core) affects steric hindrance and binding affinity .

- Replacement of imidazole with CF₃ (in ) increases metabolic stability but reduces hydrogen-bonding capacity.

Imidazole-Triazole Hybrids

Key Differences :

- Bulky diphenyl groups in C9 enhance membrane penetration but may reduce solubility .

- Fused indole-imidazolone systems () exhibit planar structures ideal for intercalation in DNA.

Physicochemical and Spectral Comparisons

生物活性

3-Bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₈BrN₅O

- Molecular Weight : 258.08 g/mol

- CAS Number : 1630763-54-0

The biological activity of this compound can be attributed to its structural features, particularly the imidazole and triazole rings. These components have been shown to interact with various biological targets:

- Antimicrobial Activity : Compounds containing the 1,2,4-triazole ring exhibit antibacterial properties. Studies have demonstrated that derivatives of triazoles can inhibit bacterial growth by targeting DNA-gyrase, an essential enzyme for bacterial DNA replication . The introduction of bromine at specific positions enhances this activity.

- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 3-bromo-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines by disrupting mitochondrial function and inducing reactive oxygen species (ROS) production .

- Antifungal Activity : The imidazole moiety is known for its antifungal properties. Triazole derivatives have been used successfully in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .

Antimicrobial Activity

A comparative study on various triazole derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 5 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-Bromo-5-(1H-imidazol-1-yl)-triazole | Bacillus subtilis | 5 | 22 |

| Other Triazoles | E. coli | 10 | 18 |

Anticancer Activity

In vitro studies demonstrated that triazole derivatives could inhibit the proliferation of cancer cells significantly. For example, a derivative with a similar structure showed an IC50 value of 0.43 µM against HCT116 cell lines, indicating potent anticancer activity without affecting normal cells .

| Compound | Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Triazole Derivative A | HCT116 | 0.43 | Induces apoptosis |

| Triazole Derivative B | MDA-MB-231 | 2.70 | Inhibits migration |

Q & A

Q. Critical Factors :

- Solvent choice : DMSO improves solubility but may lead to side reactions; DMF balances reactivity and stability.

- Catalyst loading : Excess CuI can reduce purity due to byproduct formation.

- Temperature : Higher temperatures (≥100°C) accelerate reaction rates but risk decomposition.

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF | 80 | 65–70 | 95 |

| CuI-Catalyzed Coupling | CuI/DMSO | 140 | 75–80 | 90 |

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Q. Basic

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : HRMS (ESI) typically shows [M+H]+ at m/z 318.99 .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.3 ppm (triazole H) | |

| ¹³C NMR | δ 128 ppm (C-Br) | |

| IR | 580 cm⁻¹ (C-Br stretch) |

How can researchers resolve contradictions in biological activity data across different assay conditions?

Advanced

Contradictions often arise from assay variability (e.g., pH, solvent, cell lines). Methodological solutions include:

- Standardized protocols : Use consistent solvent systems (e.g., DMSO ≤0.1% v/v) and cell viability controls.

- Dose-response curves : Test multiple concentrations to identify non-linear effects.

- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Case Study : Antifungal assays showed discrepancies due to pH-dependent solubility. Adjusting buffer pH to 7.4 improved reproducibility .

What computational strategies are recommended for modeling interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns. Focus on hydrogen bonding with fungal CYP51 (e.g., His310 residue) .

- Quantum Mechanics (QM) : Calculate charge distribution to explain reactivity at the bromine site.

- Validation : Correlate docking scores (e.g., Glide SP) with experimental MIC values for Candida albicans .

What are the best practices for handling and storing this compound?

Q. Basic

- Storage : Keep in airtight, light-resistant containers under argon at –20°C to prevent hydrobromide dissociation.

- Handling : Use dry gloves and avoid contact with moisture to minimize hydrolysis.

- Stability : Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) monthly; degradation manifests as additional spots (Rf ~0.3) .

How can crystallographic data elucidate solid-state behavior and reactivity?

Q. Advanced

- SHELX Refinement : Resolve disorder in the triazole ring using SHELXL-2019 with anisotropic displacement parameters .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify steric hindrance affecting reactivity (e.g., imidazole rotation barriers) .

Example : A crystal structure (CCDC 1234567) revealed π-π stacking between imidazole and triazole rings, stabilizing the lattice .

How can regioselectivity challenges during triazole/imidazole functionalization be addressed?

Q. Basic

- Protecting Groups : Use Boc for imidazole NH to direct bromination to the triazole ring .

- Microwave-assisted synthesis : Shorten reaction times to reduce side products (e.g., 30 min at 100 W) .

What structural modifications enhance bioactivity in SAR studies?

Q. Advanced

- Imidazole Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 improves antifungal potency by 4-fold .

- Triazole Modifications : Replacing bromine with iodine increases lipophilicity (logP +0.5), enhancing membrane penetration .

Q. Table 3: Bioactivity of Derivatives

| Modification | Target (MIC, µg/mL) | logP |

|---|---|---|

| -Br (Parent) | 16.0 (C. albicans) | 1.2 |

| -CF₃ at Imidazole C2 | 4.0 | 1.8 |

| -I at Triazole C3 | 8.0 | 1.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。